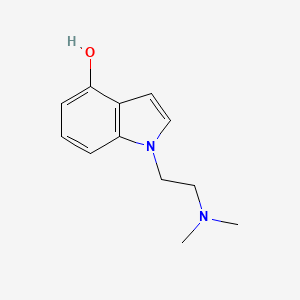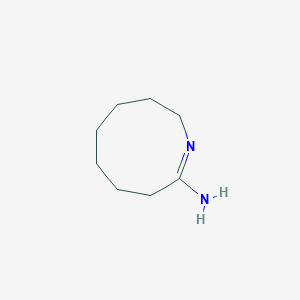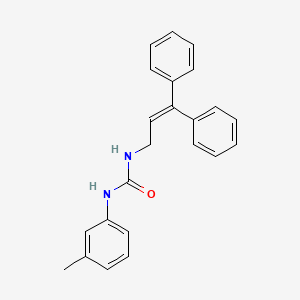
1-(3-Benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
The synthesis of 1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Quinoxaline Core: The initial step involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of Chlorine Atoms: The quinoxaline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 6 and 7 positions.
Benzylation: The chlorinated quinoxaline is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate (K2CO3).
Hydrazine Substitution: Finally, the benzylated quinoxaline is reacted with hydrazine hydrate to introduce the hydrazine group at the 2-position.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms to form new derivatives.
Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include various substituted quinoxalines, hydrazones, and amines.
Aplicaciones Científicas De Investigación
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurological disorders such as depression and Parkinson’s disease.
Antimicrobial Agents: Quinoxaline derivatives, including this compound, have shown promising antimicrobial activity against various bacterial and fungal strains.
Cancer Research: The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for anticancer research, particularly in targeting specific cancer cell lines.
Material Science: Quinoxaline derivatives are also explored for their applications in organic electronics and as building blocks for advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, as a potential monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other neurological disorders .
Comparación Con Compuestos Similares
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine can be compared with other quinoxaline derivatives, such as:
3-benzyl-2-substituted quinoxalines: These compounds also exhibit monoamine oxidase inhibitory activity but may differ in their potency and selectivity.
6,7-dichloroquinoxaline-2-carboxylates: These derivatives are studied for their antimicrobial and anticancer properties, similar to the hydrazine derivative.
Quinoxaline N-oxides: These compounds are known for their diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C15H12Cl2N4 |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C15H12Cl2N4/c16-10-7-12-13(8-11(10)17)20-15(21-18)14(19-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6,18H2,(H,20,21) |
Clave InChI |
UMCSOEDKYUEPEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=CC(=C(C=C3N=C2NN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















